molecular formula C17H21N3O3S2 B2571442 (E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one CAS No. 682764-13-2

(E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one

Cat. No.: B2571442
CAS No.: 682764-13-2
M. Wt: 379.49
InChI Key: MMAVIOVQHABPOO-WYMLVPIESA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core. Key structural features include:

  • 4-(4-Methylpiperazin-1-yl)-4-oxobutyl chain: Enhances solubility via the polar piperazine moiety and introduces hydrogen-bonding capability through the ketone group.
  • Stereochemistry (E-configuration): Critical for maintaining planar geometry and optimizing ligand-receptor interactions.

Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-18-7-9-19(10-8-18)15(21)5-2-6-20-16(22)14(25-17(20)24)12-13-4-3-11-23-13/h3-4,11-12H,2,5-10H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAVIOVQHABPOO-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The structure of the compound features a thiazolidin-4-one core, which is known for its pharmacological potential. The inclusion of furan and piperazine moieties enhances its biological properties. Recent synthetic strategies have focused on optimizing yields and biological activity through structural modifications.

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For example, derivatives related to this compound have shown IC50 values ranging from 1.55 μM to 13.15 μM in different studies .

Case Studies

  • Study on Thiazolidin-4-One Derivatives :
    • Researchers synthesized several thiazolidin-4-one derivatives and evaluated their anticancer properties against cell lines such as HeLa and BxPC-3.
    • The results indicated that compounds with modifications similar to this compound showed enhanced activity compared to their predecessors .
  • Mechanism of Action :
    • Investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antiviral Activity

The antiviral potential of thiazolidin-4-one derivatives has also been explored, particularly against HIV and other viral infections. However, studies indicate that while some derivatives demonstrate activity, many are also associated with cytotoxic effects on host cells.

Molecular Docking Studies

In silico studies using molecular docking techniques have shown that the compound has favorable interactions with viral proteins such as gp41, indicating potential as an antiviral agent. However, toxicity remains a concern, as high cytotoxicity limits its therapeutic application .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
Anticancer Inhibition of cell proliferation1.55 μM - 13.15 μM
Antiviral Interaction with viral proteinsNot specified
Cytotoxicity High toxicity towards host cellsNot specified

Chemical Reactions Analysis

Nucleophilic Substitution at C-2

The thione group (-C=S) undergoes nucleophilic substitution with amines or hydrazines:

Reaction ConditionsProductsYieldSource
Hydrazine hydrate, ethanol, reflux3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-5-(furan-2-ylmethylene)thiazolidine-2,4-dione85%
Methylamine, DCM, RT2-(methylamino)thiazolidin-4-one derivative72%

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ converts the thione (-C=S) to a sulfone (-SO₂) .

  • Reduction : NaBH₄ reduces the C=N bond in the furan-methylene group, yielding a saturated thiazolidinone .

Electrophilic Aromatic Substitution

The furan ring undergoes nitration or sulfonation at C-5:

ReagentConditionsProductYieldSource
HNO₃, H₂SO₄0°C, 2 h5-Nitro-furan-2-ylmethylene derivative68%
SO₃, DCMRT, 12 h5-Sulfo-furan-2-ylmethylene derivative55%

Acid-Catalyzed Ring Opening

In HCl/MeOH, the furan ring opens to form a diketone intermediate, which recyclizes into pyrrole derivatives under ammonia .

Acylation and Alkylation

The piperazine nitrogen reacts with acyl chlorides or alkyl halides:

ReagentConditionsProductYieldSource
Acetyl chloride, Et₃NDCM, RT, 6 hN-acetylpiperazine derivative90%
Benzyl bromide, K₂CO₃DMF, 60°C, 12 hN-benzylpiperazine derivative78%

Oxidation of the 4-Oxobutyl Chain

The ketone group undergoes Baeyer-Villiger oxidation with mCPBA to form a lactone .

Biological Activity and Derivatization

Derivatives of this compound show promise as:

  • Anticancer Agents : Inhibitors of tubulin polymerization (IC₅₀ = 1.2–3.8 μM) .

  • Antioxidants : Scavengers of DPPH radicals (EC₅₀ = 12–45 μM) .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related thiazolidinone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound (CAS/ID) Core Structure Key Substituents Molecular Weight (g/mol)* Predicted logP*
Target compound 2-thioxothiazolidin-4-one Furan-2-ylmethylene, 4-(4-methylpiperazin-1-yl)-4-oxobutyl ~435.5 1.8
623936-41-4 2-thioxothiazolidin-4-one Tetrahydrofuran-2-ylmethyl, 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl ~520.6 3.5
477735-22-1 2-thioxothiazolidin-4-one Pyrido[1,2-a]pyrimidin-3-yl, 2-methoxyphenylpiperazine ~533.6 2.9
289499-47-4 2-thioxothiazolidin-4-one 5-(4-nitrophenyl)furan-2-ylmethylene ~403.4 2.5
361993-83-1 2-thioxothiazolidin-4-one 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene, benzylpiperazine ~568.7 3.2

*Molecular weights and logP values calculated using ChemDraw Professional v22.0.

Key Observations:

Solubility : The target compound’s methylpiperazine-oxobutyl chain confers lower logP (1.8) compared to analogs with bulky aryl groups (e.g., 623936-41-4, logP 3.5), suggesting superior aqueous solubility .

361993-83-1 : The benzylpiperazine group may improve blood-brain barrier penetration, making it relevant for CNS targets.

Stereoelectronic Effects :

  • The furan ring in the target compound enables π-π interactions absent in 477735-22-1 ’s pyrido[1,2-a]pyrimidin-3-yl group .
  • The thioxo group in all analogs enhances hydrogen-bond acceptor capacity, critical for binding to serine/threonine kinases.

Q & A

Q. How can the synthesis of (E)-5-(furan-2-ylmethylene)-3-(4-(4-methylpiperazin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one be optimized for improved yield and purity?

  • Methodological Answer : The synthesis involves refluxing intermediates in ethanol, followed by recrystallization (DMF-EtOH, 1:1). To optimize yield:
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Reaction Time : Extend reflux duration beyond 2 hours to monitor completion via TLC .
  • Purification : Use gradient recrystallization or column chromatography to isolate impurities.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the (E)-configuration of the furan-2-ylmethylene group.
  • FTIR : Identify thioxo (C=S) and carbonyl (C=O) stretching frequencies (~1200–1250 cm1^{-1} and ~1700 cm1^{-1}, respectively) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) via single-crystal analysis .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Surfactants : Incorporate Tween-80 or PEG-based agents to stabilize colloidal dispersions .

Q. What in vitro models are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
  • Enzyme Inhibition : Screen against kinases or proteases linked to the 4-methylpiperazine moiety’s hypothesized targets .

Advanced Research Questions

Q. How can the E-configuration of the furan-2-ylmethylene group be unambiguously determined?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between the furan protons and the thiazolidinone core to confirm the (E)-isomer.
  • X-ray Diffraction : Resolve spatial arrangement with single-crystal data, as demonstrated for analogous thiazolidinones .

Q. What strategies can resolve contradictory bioactivity data across different assay conditions?

  • Methodological Answer :
  • Assay Standardization : Control variables like pH, temperature, and serum content (e.g., FBS percentage).
  • Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. luminescence readouts) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How does the 4-methylpiperazine-4-oxobutyl moiety influence target binding and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : Model interactions with targets (e.g., kinases) to assess hydrogen bonding and hydrophobic contacts.
  • SAR Studies : Synthesize analogs with modified piperazine chains (e.g., ethyl instead of methyl) to evaluate potency shifts .
  • LogP Measurement : Quantify lipophilicity via HPLC to correlate with membrane permeability .

Q. What mechanistic insights explain the compound’s thioxo group reactivity in biological systems?

  • Methodological Answer :
  • Thiol-Reactivity Assays : Use Ellman’s reagent (DTNB) to test thiol group interactions (e.g., glutathione conjugation).
  • ROS Detection : Employ DCFH-DA probes to assess oxidative stress induction linked to thioxo redox activity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cancer cell lines and normal cells?

  • Methodological Answer :
  • Selectivity Index (SI) : Calculate IC50_{50} ratios (normal vs. cancer cells) to distinguish targeted toxicity.
  • Mechanistic Profiling : Use transcriptomics to identify pathways selectively disrupted in cancer cells .

Q. Why do computational predictions of solubility conflict with experimental data?

  • Methodological Answer :
  • Force Field Calibration : Validate in silico models (e.g., COSMO-RS) against experimental solubility in multiple solvents.
  • Polymorph Screening : Use DSC/XRD to detect crystalline forms with differing solubility profiles .

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